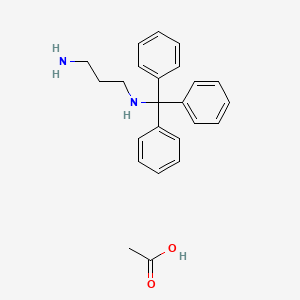
6-(4-甲氧基苯基)吡啶-2-甲醛
描述
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a chemical compound with the empirical formula C13H11NO2 . It has a molecular weight of 213.23 . This compound is a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde can be represented by the SMILES string [H]C(=O)c1cccc(n1)-c2ccc(OC)cc2 . The InChI representation is 1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 .Physical And Chemical Properties Analysis
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a solid compound with a melting point of 82-85 °C . It has a density of 1.161g/cm3 and a boiling point of 362.9ºC at 760 mmHg .科学研究应用
合成和光物理性质
6-(4-甲氧基苯基)吡啶-2-甲醛已用于合成 N-杂环化合物,如 1H-吡唑并[3,4-b]吡啶和吡唑并[3,4-b][1,8]萘啶。这些化合物表现出独特的吸收和发射光谱,受吡啶环上的取代基影响,突出了它们在光物理应用中的潜力 (Deore, Dingore, & Jachak, 2015).
催化和生物质转化
该化合物是合成 CNN 钳形钌配合物的关键,该配合物在生物质衍生的羰基化合物的转移氢化中显示出高催化活性。该过程对于将木质纤维素生物质转化为有价值的化学品至关重要,证明了其在可持续化学中的重要性 (Figliolia et al., 2019).
配位化学
它还用于合成具有 N(4)-单取代硫代氨基甲酸酯的锌(II)配合物。这些配合物通过 X 射线晶体学等各种方法表征,提供了对配位化学及其在材料科学中的潜在应用的见解 (Rapheal et al., 2021).
氢键框架
这种化学物质在某些有机化合物中形成氢键框架中起作用,如涉及嘧啶衍生物的研究中所见。此类研究有助于我们了解分子相互作用和晶体工程 (Low et al., 2007).
缓蚀
包括 6-(4-甲氧基苯基)吡啶-2-甲醛在内的吡啶衍生物已被研究其作为缓蚀剂的作用,特别是对酸性环境中的钢。这强调了其在工业应用中保护金属免受腐蚀的潜力 (Ansari, Quraishi, & Singh, 2015).
铁和钌配合物
在有机金属化学中,该化合物用于合成铁和钌配合物。这些配合物表现出独特的键合和结构特征,为有机金属研究中的新材料和催化剂的开发做出了贡献 (Polm et al., 1986).
有机合成中的多功能构件
它是有机合成中多功能的构件,能够创建各种杂环化合物,如三取代吲哚。这种多功能性突出了其在合成有机化学中的重要性 (Yamada et al., 2009).
二茂铁吡唑的合成
该化合物参与二茂铁吡唑的合成,这对于开发含有二茂铁(有机金属化学中的关键化合物)的材料和催化剂很重要 (López et al., 2004).
新型吡啶衍生物合成
它还用于合成新型吡啶衍生物,在制药和材料科学中具有潜在应用。合成的化合物使用各种技术表征,证明了该化合物在推进化学合成中的作用 (Feng, 2011).
生物碱分离和结构解析
在天然产物化学中,6-(4-甲氧基苯基)吡啶-2-甲醛已用于从天然来源分离和阐明生物碱的结构,有助于发现新的生物活性化合物 (Wang et al., 2017).
绿色合成和抗菌活性
该化合物是绿色化学中的工具,特别是在无溶剂条件下合成查耳酮。这些查耳酮进一步评估其抗菌活性,突出了该化合物在开发环保合成方法和新型抗菌剂中的作用 (Prathipati & Sanasi, 2022).
安全和危害
This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-(4-methoxyphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUDQJVIZSPJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584687 | |
| Record name | 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |
CAS RN |
502925-47-5 | |
| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502925-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde used in the synthesis of catalysts for biomass conversion?
A1: 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a crucial starting material for synthesizing a ligand called HCNNOMe (6-(4-methoxyphenyl)-2-aminomethylpyridine). This ligand readily forms pincer complexes with ruthenium, resulting in highly active catalysts for the transfer hydrogenation of biomass-derived carbonyl compounds. []
Q2: What makes these ruthenium pincer complexes, derived from 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde, particularly effective catalysts for biomass conversion?
A2: The ruthenium pincer complexes derived from 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde exhibit exceptional catalytic activity in the transfer hydrogenation of biomass-derived carbonyl compounds due to their unique structural features. [] The HCNNOMe ligand, generated from 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde, acts as a tridentate ligand, coordinating to the ruthenium center through the nitrogen atom of the pyridine ring, the nitrogen atom of the amine group, and the oxygen atom of the methoxy group. This strong coordination creates a stable and well-defined catalytic center.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)




![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)




